molecular formula C11H22N2OSSi2 B14696288 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine CAS No. 32865-97-7

4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine

Cat. No.: B14696288
CAS No.: 32865-97-7
M. Wt: 286.54 g/mol
InChI Key: MJATVCUNXJRUGB-UHFFFAOYSA-N
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Description

4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine is a synthetic organic compound characterized by the presence of trimethylsilyl groups attached to a pyrimidine ring. This compound is notable for its unique structural features, which include both silyloxy and silylsulfanyl functionalities. These groups confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,6-dihydroxy-2-methylthiopyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride (POCl3) under nitrogen atmosphere to yield 4,6-dichloro-2-methylthiopyrimidine. The chlorinated product is subsequently treated with sodium methoxide in methanol to form 4,6-dimethoxy-2-methylthiopyrimidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the silylsulfanyl group to a thiol.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trimethylsilyl chloride (TMSCl), organolithium reagents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Various silyl-substituted pyrimidines

Scientific Research Applications

4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-trimethylsilyloxy-2-trimethylsilylsulfanyl-pyrimidine stands out due to its dual silyloxy and silylsulfanyl functionalities. These groups confer unique chemical properties, such as increased stability and reactivity, making the compound valuable in various synthetic and industrial applications.

Properties

CAS No.

32865-97-7

Molecular Formula

C11H22N2OSSi2

Molecular Weight

286.54 g/mol

IUPAC Name

trimethyl-(4-methyl-6-trimethylsilyloxypyrimidin-2-yl)sulfanylsilane

InChI

InChI=1S/C11H22N2OSSi2/c1-9-8-10(14-16(2,3)4)13-11(12-9)15-17(5,6)7/h8H,1-7H3

InChI Key

MJATVCUNXJRUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)S[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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